molecular formula C41H56N6O9 B1678829 RA VII CAS No. 86229-97-2

RA VII

货号 B1678829
CAS 编号: 86229-97-2
分子量: 770.9 g/mol
InChI 键: NUIWKOKPWYJSOH-XKEKSGRPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RA VII is a bicyclic hexapeptide isolated from the roots of rubiaceous plants Rubia cordifolia L. and Rubia argyi . It’s known for its antitumor activity .


Synthesis Analysis

The core structure of RA-series antitumor bicyclic peptides, including RA VII, is the 14-membered cycloisodityrosine . An efficient method for the synthesis of cycloisodityrosines from commercially available l-tyrosine derivatives has been developed . Using synthetic cycloisodityrosines and cycloisodityrosines with modified structures, several RA-VII analogues have been designed and synthesized to explore structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides .


Molecular Structure Analysis

RA VII has a unique cycloisodityrosine unit in which the two phenyl rings of tyrosyl-tyrosine are connected by an ether linkage to form a 14-membered cyclophane macrocycle . The chemical formula of RA VII is C41H56N6O9, and it has a molecular weight of 776.930 .


Chemical Reactions Analysis

Several RA-VII analogues have been designed and synthesized to explore structure–activity relationships of the cycloisodityrosine moiety of the RA-series peptides . The treatment of certain compounds with copper(II) acetate and DMAP resulted in an inseparable mixture of atropisomers of fluorocycloisodityrosine .

科学研究应用

激光物理和量子计量学

RA VII在激光物理和量子计量学领域具有应用。第七届国际研讨会和青年科学家学校“激光物理的现代问题”专注于激光物理的进展,包括高分辨率光谱学、超冷原子、分子、离子、原子光学、超快现象和阿托科学的研究。这次研讨会展示了激光物理在各种科学学科中的广泛应用,反映了像RA VII这样的进展在这一领域的重要性(Arakelian et al., 2017)

夜间光影像

可见光红外成像辐射计套件(VIIRS)昼夜带(DNB)收集全球低光影像数据,这是RA VII研究的一个关注领域。这项技术用于监测人类定居点和各种环境方面。VIIRS DNB代表了夜间光影像方面的重大改进,在城市地理学、生态学和人口统计学等各种科学研究领域中非常有用(Elvidge et al., 2017)

抗肿瘤活性

RA-VII是一种环状六肽,已被研究用于其潜在的抗肿瘤活性。它结合到肌动蛋白上,导致分子构象的改变,并通过抑制细胞分裂诱导G2期停滞。这对癌症治疗具有重要意义,特别是考虑到其对肿瘤血管成熟和肿瘤细胞凋亡的影响(Koizumi等,2006年)

对肌动蛋白构象的影响

对RA-VII的进一步研究显示其能够改变肌动蛋白的构象结构。这种改变导致细胞分裂的G2期停滞,通过抑制细胞分裂,在癌症研究和治疗中是一个关键过程(Fujiwara et al., 2004)

分子动力学和结构分析

对RA-VII的研究还包括分子动力学模拟和量子化学计算。这些研究有助于理解肽的结构动力学,这对阐明其作用机制尤其是在抗肿瘤活动中至关重要(Noguchi et al., 2018)

科学研究中的话语

RA VII还在科学研究文章(RAs)的话语中发挥作用。在RAs中选择的语法主语,包括对RA VII等方法学的引用,显著地表征了科学体裁,并有助于科学交流中文本互动的结构(Gosden, 1993)

遥感和环境监测

利用VIIRS夜间光数据探索了遥感和环境监测的应用,这与RA VII研究相关。这些应用包括监测社会经济参数和环境条件。在不同地表条件下规范化VIIRS辐射数据的能力增强了社会经济估计的准确性,如人口动态和城市发展(Duc et al., 2020)

计算科学

在计算科学中,RA VII 在管理和组织有价值的实验数据方面可能是相关的,包括参数和输出谱系。例如,研究助理(RA)工具有助于捕获和组织这些信息,使科学过程更高效和可重复。RA VII 应用的这一方面强调了计算研究中数据管理的重要性 (Ramage & Oliner, 2007)

空气质量监测

与 RA VII 研究相关的 VIIRS 昼夜带数据显示了夜间空气质量监测的潜力。研究表明,DNB 光强度的变化可以反映地表颗粒物的变化,为城市空气质量和环境健康提供宝贵的见解 (Wang et al., 2016)

抗肿瘤环肽的 QSAR 研究

关于 RA-VII 和类似环肽的定量构效关系(QSAR)研究提供了关于其抗肿瘤活性的结构特征的见解。这些研究对于设计新的潜在抗肿瘤化合物和理解 RA-VII 的药效团至关重要 (Yan et al., 2009)

未来方向

While RA VII and its analogues have shown promising antitumor activity, more research is needed to fully understand their mechanisms of action and potential therapeutic applications . The development of new analogues and the exploration of structure-activity relationships will likely be important areas of future research .

属性

IUPAC Name

(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N6O9/c1-23-36(48)43-24(2)39(51)45(4)31(19-26-9-14-29(54-7)15-10-26)38(50)44-25(3)40(52)47(6)33-20-27-11-16-30(17-12-27)56-35-22-28(13-18-34(35)55-8)21-32(37(49)42-23)46(5)41(33)53/h9-18,22-25,31-33H,19-21H2,1-8H3,(H,42,49)(H,43,48)(H,44,50)/t23-,24+,25+,31+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQKTLYFUYNAPZ-FEZMQHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006656
Record name 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

770.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RA VII

CAS RN

86229-97-2
Record name RA VII
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086229972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RA-VII
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM25O0351
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RA VII
Reactant of Route 2
RA VII
Reactant of Route 3
RA VII
Reactant of Route 4
RA VII
Reactant of Route 5
RA VII
Reactant of Route 6
RA VII

Citations

For This Compound
1,940
Citations
DL Boger, D Yohannes, J Zhou… - Journal of the American …, 1993 - ACS Publications
… of RA-VII (1) and deoxybouvardin (2) albeit with the key steps proceeding in low yields (ca. Herein, we provide full details of the total synthesis of RA-VII (… of 7V29desmethyl-RA-VII (9) is …
Number of citations: 109 pubs.acs.org
Y Hitotsuyanagi, S Sasaki, Y Matsumoto… - Journal of the …, 2003 - ACS Publications
… RA-VII were prepared via formation of oxazoles from thioamides or thioimidates of RA-VII … in the crystal, but quite different from that of RA-VII in solution. The second epimer, having d-Ala…
Number of citations: 25 pubs.acs.org
Y Hitotsuyanagi, T Hasuda, T Aihara… - The Journal of …, 2004 - ACS Publications
… of RA-VII analogues with … RA-VII (1) and then by using this unit prepared three analogues of 1 with modified 18-membered rings, ie, [Gly-1]RA-VII (4), [Gly-2]RA-VII (5), and [Gly-4]RA-VII (…
Number of citations: 20 pubs.acs.org
DL Boger, J Zhou, B Winter, PA Kitos - Bioorganic & Medicinal Chemistry, 1995 - Elsevier
The synthesis and evaluation of two key analogs 3 and 4 of the potent antitumor antibiotics deoxybouvardin (1) and RA-VII (2) which contain fundamental modifications in the …
Number of citations: 30 www.sciencedirect.com
T Inaba, I Umezawa, M Yuasa, T Inoue… - The Journal of …, 1987 - ACS Publications
… In this paper we report the first total synthesis of RA-VII (la) and deoxybouvardin (RA-V, lb). Scheme I shows our … to the transformation of 7a into RA-VII … [a]D -229 (c 0.1, chloroform)]) …
Number of citations: 99 pubs.acs.org
BV SIRDEsHPANDE, PL Toogood - Bioorganic Chemistry, 1995 - Elsevier
… 5 μM RA-VII. Mechanistic studies using purified elongation factors and ribosomes identify RA-VII as … Thus, similar to the related natural products bouvardin and RA-XII, RA-VII appears to …
Number of citations: 43 www.sciencedirect.com
DL Boger, J Zhou - Journal of the American Chemical Society, 1995 - ACS Publications
… seven desmethyl derivatives 14—20 of RA-VII (8). The solution … %) observed with V29-desmethyl RA-VII (14) indicating that … Both A^-desmethyl RA-VII (15) and A/9A29-desmethyl RA-VII …
Number of citations: 50 pubs.acs.org
Y Hitotsuyanagi - Journal of natural medicines, 2021 - Springer
… To obtain information on the effects of the electron density of the cycloisodityrosine phenyl rings in RA-VII on the cytotoxic activity, we designed RA-VII analogue 29, in which the …
Number of citations: 4 link.springer.com
DL Boger, D Yohannes - Journal of the American Chemical …, 1991 - ACS Publications
… and co-workers in the synthesis of RA-VII (1) and deoxybouvardin(2) albeit in low yields (ca. … key macrocyclization reaction in the total synthesis of RA-VII (1) and deoxybouvardin (2). …
Number of citations: 94 pubs.acs.org
H ITOKAWA, K SAiTOU, H MORITA… - Chemical and …, 1992 - jstage.jst.go.jp
… Metabolites of antitumor cyclic hexapeptides, RA-VII and-X which were isolated from Rubia … Compared with metabolites of RA-VII, most of RA-X was excreted unchanged in the bile …
Number of citations: 38 www.jstage.jst.go.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。